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Compound of Interest

Compound Name:
2-Bromo-N-

(hydroxymethyl)acetamide

CAS No.: 71990-02-8

Cat. No.: B144429

Get Quote

Executive Summary
2-Bromo-N-(hydroxymethyl)acetamide (Structure: Br-CH2-CO-NH-CH2-OH) is a

functionalized amide characterized by a reactive alpha-bromo group and a labile N-

hydroxymethyl (N-methylol) moiety. While often utilized as a reactive intermediate in organic

synthesis or as a biocide precursor (releasing formaldehyde), its solubility behavior is governed

by the competing effects of its hydrophilic amide/hydroxyl groups and the lipophilic bromo-alkyl

chain.

This guide provides a predictive solubility profile based on Structure-Property Relationships

(SPR), experimental protocols for accurate determination, and critical stability warnings

regarding hydrolysis in aqueous media.

Physicochemical Profile
Understanding the molecular architecture is essential for predicting solvent interactions.
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Property Data / Descriptor

Chemical Name 2-Bromo-N-(hydroxymethyl)acetamide

CAS Number 71990-02-8 (Reference)

Molecular Formula C₃H₆BrNO₂

Molecular Weight 167.99 g/mol

Functional Groups
Amide (-CONH-), Hydroxyl (-OH), Alkyl Bromide

(C-Br)

Polarity High (Due to H-bond donor/acceptor sites)

LogP (Predicted) ~ -0.5 to 0.5 (Amphiphilic, leaning hydrophilic)

Structural Analysis[2]
Hydrophilic Domain: The N-hydroxymethyl amide group (-CONH-CH2-OH) is highly polar

and capable of extensive hydrogen bonding (both as donor and acceptor), strongly favoring

solubility in water and alcohols.

Lipophilic/Reactive Domain: The bromoacetyl group (Br-CH2-CO-) adds some lipophilic

character but is primarily an electrophilic site (alkylating agent).

Solubility Profile & Solvent Selection
Note: Values below are derived from Structure-Property Relationships (SPR) and comparative

data with 2-Bromoacetamide and N-Hydroxymethylacetamide.

Solubility Matrix
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Solvent Class Specific Solvents
Solubility
Prediction

Mechanism of
Action

Aqueous
Water (pH 7), Buffer

(PBS)
High (>50 mg/mL)

Strong H-bonding with

water molecules.

Warning: Hydrolysis

risk (see Section 4).

Polar Protic
Methanol, Ethanol,

Isopropanol
High

Solvation of

hydroxyl/amide

groups via H-bonding.

Preferred for stock

solutions.

Polar Aprotic DMSO, DMF, DMAc Very High

Dipole-dipole

interactions stabilize

the amide backbone.

Ideal for reactions.

Dipolar Aprotic Acetonitrile, Acetone Moderate to High

Good solubility;

acetone may react

with the N-methylol

group (acetal

formation).

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate

Soluble due to polar

nature, but less

efficient than alcohols.

Non-Polar
Hexane, Heptane,

Toluene
Low / Insoluble

Lack of polar

interactions;

compound is too polar

for these solvents.

Solvent Recommendations by Application
Analytical Standards (HPLC): Use Acetonitrile or Methanol (freshly prepared). Avoid water for

long-term storage to prevent hydrolysis.
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Synthetic Reactions:DMF or DMSO are recommended for nucleophilic substitutions involving

the bromine atom.

Extraction/Work-up:Ethyl Acetate is a suitable solvent for extracting the compound from

aqueous layers, though efficiency may vary.

Stability & Hydrolysis (Critical)
Researchers must distinguish between solubility and stability. N-hydroxymethyl amides are

chemically labile in aqueous solution. They exist in an equilibrium with the parent amide and

formaldehyde.

Hydrolysis Pathway
In water, 2-Bromo-N-(hydroxymethyl)acetamide undergoes reversible hydrolysis:

High pH (Basic): Accelerates decomposition and release of formaldehyde.

Low pH (Acidic): Catalyzes condensation or further degradation.

Implication: "Aqueous solubility" measurements may actually measure a mixture of the

starting material, 2-bromoacetamide, and formaldehyde.

2-Bromo-N-(hydroxymethyl)acetamide
(Soluble)

Aqueous
Equilibrium

 Dissolution in H2O 2-Bromoacetamide + Formaldehyde
(Decomposition Products)

 Hydrolysis (pH/Temp dependent)
 Reversible

Click to download full resolution via product page

Figure 1: Hydrolysis equilibrium in aqueous media. The compound may decompose into 2-

bromoacetamide and formaldehyde.

Experimental Protocol: Solubility Determination
To accurately determine the solubility without degradation interference, a kinetic solubility

approach using HPLC is recommended over simple gravimetric analysis.
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Protocol: Kinetic Solubility via HPLC
Objective: Determine the saturation limit in a specific solvent while monitoring stability.

Preparation:

Weigh 10 mg of 2-Bromo-N-(hydroxymethyl)acetamide into a 1.5 mL microcentrifuge

tube.

Add 100 µL of the target solvent (e.g., Water, Methanol).

Equilibration:

Vortex for 1 hour at 25°C.

If fully dissolved, add more solid until saturation (precipitate remains).

Separation:

Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

Filter the supernatant through a 0.22 µm PTFE filter.

Quantification (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 5% B to 95% B.

Detection: UV at 210 nm (Amide absorption).

Note: Look for two peaks if hydrolysis has occurred (Peak 1: Formaldehyde/Solvent front;

Peak 2: 2-Bromoacetamide; Peak 3: Intact Parent).

Calculation:

Compare peak area of the saturated supernatant against a standard curve prepared in an

inert solvent (e.g., anhydrous Acetonitrile).
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Figure 2: Step-by-step workflow for determining kinetic solubility.

Safety & Handling
Alkylating Agent: The alpha-bromo ketone motif makes this compound a potent alkylating

agent. It can react with DNA and proteins.

Formaldehyde Release: In aqueous solution or upon metabolism, it releases formaldehyde,

a known carcinogen and sensitizer.

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid generating dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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